molecular formula C15H12O2 B12878811 3-(3-Methylphenyl)-2-benzofuran-1(3H)-one CAS No. 90445-45-7

3-(3-Methylphenyl)-2-benzofuran-1(3H)-one

Katalognummer: B12878811
CAS-Nummer: 90445-45-7
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: XCTUXIMLWKXQJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(m-Tolyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones It is characterized by the presence of a tolyl group (a benzene ring with a methyl group) attached to the isobenzofuranone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Tolyl)isobenzofuran-1(3H)-one typically involves the reaction of m-tolyl derivatives with isobenzofuranone precursors. One common method is the Friedel-Crafts acylation reaction, where m-tolyl chloride reacts with isobenzofuranone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 3-(m-Tolyl)isobenzofuran-1(3H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(m-Tolyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the isobenzofuranone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

3-(m-Tolyl)isobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(m-Tolyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(p-Tolyl)isobenzofuran-1(3H)-one: Similar structure but with the tolyl group in the para position.

    3-(o-Tolyl)isobenzofuran-1(3H)-one: Similar structure but with the tolyl group in the ortho position.

    3-Phenylisobenzofuran-1(3H)-one: Lacks the methyl group on the benzene ring.

Uniqueness

3-(m-Tolyl)isobenzofuran-1(3H)-one is unique due to the specific positioning of the tolyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its ortho and para counterparts.

Eigenschaften

CAS-Nummer

90445-45-7

Molekularformel

C15H12O2

Molekulargewicht

224.25 g/mol

IUPAC-Name

3-(3-methylphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13(12)15(16)17-14/h2-9,14H,1H3

InChI-Schlüssel

XCTUXIMLWKXQJC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2C3=CC=CC=C3C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.